molecular formula C14H12N4O2 B3027763 Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate CAS No. 1380300-57-1

Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate

Cat. No.: B3027763
CAS No.: 1380300-57-1
M. Wt: 268.27
InChI Key: IZJLITIKNKXTMG-UHFFFAOYSA-N
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Description

Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate is a useful research compound. Its molecular formula is C14H12N4O2 and its molecular weight is 268.27. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues . Additionally, it interacts with bacterial enzymes, demonstrating significant antimicrobial activity . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in cellular proliferation and growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits the activity of carbonic anhydrase by binding to its active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function . These effects are often reversible upon removal of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as enzyme inhibition and antimicrobial activity, without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its therapeutic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which catalyze its conversion to various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and altering metabolite levels . The compound’s metabolism can also affect its pharmacokinetics and bioavailability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific tissues can influence its activity and efficacy . For example, its accumulation in cancerous tissues can enhance its anticancer effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . Its localization within the nucleus, for instance, allows it to interact with DNA and transcription factors, modulating gene expression . Similarly, its presence in the cytoplasm enables it to interact with cytoplasmic enzymes and proteins .

Properties

IUPAC Name

ethyl 1-quinazolin-4-ylimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-2-20-14(19)12-7-18(9-17-12)13-10-5-3-4-6-11(10)15-8-16-13/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJLITIKNKXTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=N1)C2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801171600
Record name 1H-Imidazole-4-carboxylic acid, 1-(4-quinazolinyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380300-57-1
Record name 1H-Imidazole-4-carboxylic acid, 1-(4-quinazolinyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1380300-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-4-carboxylic acid, 1-(4-quinazolinyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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